-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745353.png)
[3-(diethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both an amine group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with a suitable alkyl halide, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
- 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
- 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
The unique combination of the diethylamino group and the pyrazole ring in 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H30N4 |
|---|---|
Molecular Weight |
266.43 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H30N4/c1-5-18(6-2)11-7-9-16-12-15-8-10-17-19(15)13-14(3)4/h8,10,14,16H,5-7,9,11-13H2,1-4H3 |
InChI Key |
GTABFULWBZKDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=NN1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


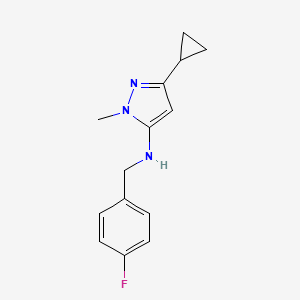

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11745285.png)
![5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11745286.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid](/img/structure/B11745293.png)
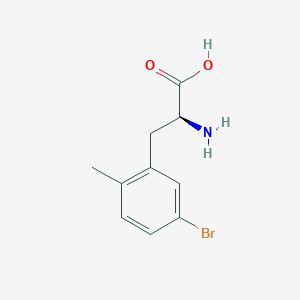
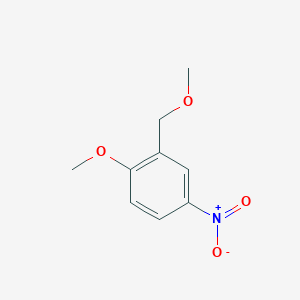
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745307.png)

![[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11745317.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745326.png)
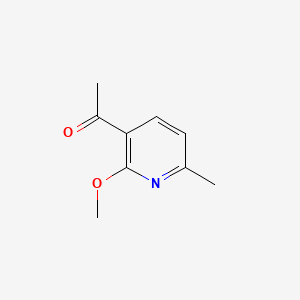
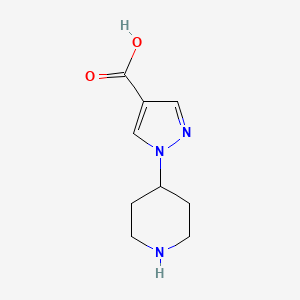
![Benzo[d]thiazol-4-ylmethanol](/img/structure/B11745347.png)
